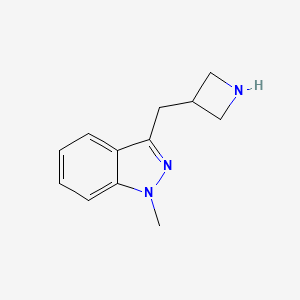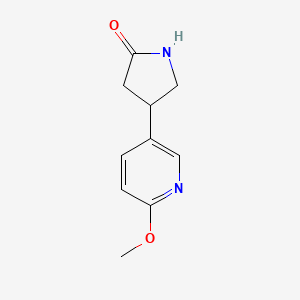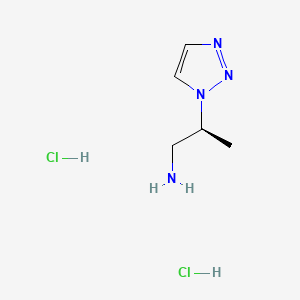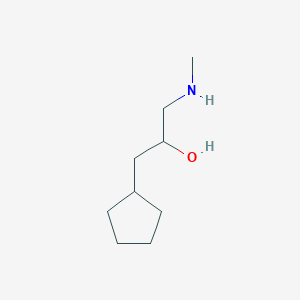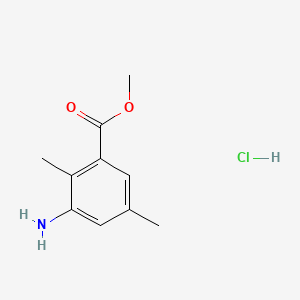
Methyl3-amino-2,5-dimethylbenzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-amino-2,5-dimethylbenzoatehydrochloride is an organic compound with potential applications in various scientific fields. It is a derivative of benzoic acid, characterized by the presence of amino and methyl groups on the benzene ring, along with a methyl ester group. This compound is often used in research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-amino-2,5-dimethylbenzoatehydrochloride typically involves the esterification of 3-amino-2,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-amino-2,5-dimethylbenzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl3-amino-2,5-dimethylbenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl3-amino-2,5-dimethylbenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2,5-dichlorobenzoate
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-amino-3-methylbenzoate
Uniqueness
Methyl3-amino-2,5-dimethylbenzoatehydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in targeted research applications where specific chemical properties are required.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
methyl 3-amino-2,5-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-4-8(10(12)13-3)7(2)9(11)5-6;/h4-5H,11H2,1-3H3;1H |
Clave InChI |
NDAWSBAWFIBLCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N)C)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




